

4-Bromo-2,6-dimethoxypyrimidine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2,6-dimethoxypyrimidine

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An In-depth Technical Guide to **4-Bromo-2,6-dimethoxypyrimidine**: Synthesis, Properties, and Applications

Introduction

4-Bromo-2,6-dimethoxypyrimidine is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. As a derivative of pyrimidine, a core component of nucleic acids, this scaffold is of significant interest to researchers in drug development. The strategic placement of a bromine atom at the 4-position provides a versatile synthetic handle for a variety of cross-coupling reactions, while the methoxy groups at the 2- and 6-positions modulate the electronic properties and reactivity of the pyrimidine ring. This guide provides an in-depth exploration of its molecular structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug development.

PART 1: Physicochemical Properties and Structural Elucidation

The fundamental characteristics of **4-Bromo-2,6-dimethoxypyrimidine** are crucial for its handling, characterization, and application in synthetic chemistry. Its identity is confirmed through a combination of spectroscopic methods and physical measurements.

Molecular Structure and Identity

The structure consists of a six-membered pyrimidine ring functionalized with two methoxy (-OCH₃) groups at positions 2 and 6, and a bromine (Br) atom at position 4.

- Molecular Formula: C₆H₇BrN₂O₂[1][2][3][4]
- SMILES: COC1=CC(=NC(=N1)OC)Br[1]
- InChI: InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3[1]

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	60186-89-2	[2][5]
Molecular Weight	219.04 g/mol	[2][4][6]
Monoisotopic Mass	217.96909 Da	[1]
Appearance	Typically a solid	
Storage	Sealed in a dry place at room temperature	[2]

Spectroscopic Characterization

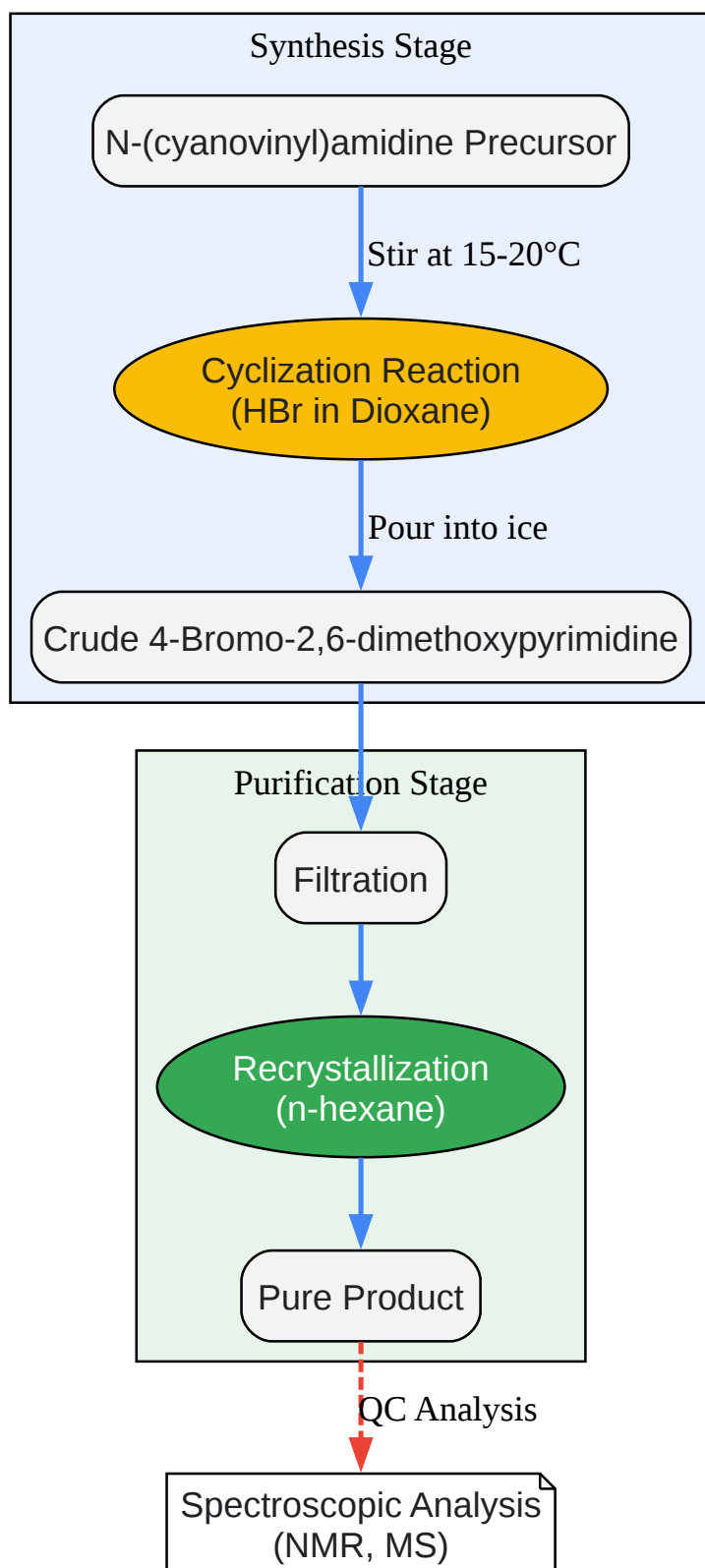
Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra depend on the acquisition conditions, ¹H NMR, ¹³C NMR, and mass spectra provide unambiguous evidence of the molecule's constitution[7]. The mass spectrum would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

PART 2: Synthesis and Purification

The synthesis of 4-bromopyrimidines can be achieved through various methods. A notable approach involves a one-pot cyclization reaction, which offers an efficient route to this class of compounds[8].

Synthetic Workflow Overview

The synthesis of substituted bromopyrimidines often leverages the cyclization of acyclic precursors in the presence of a bromine source and an acid catalyst. This approach is advantageous due to its simplicity and high yield.



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Caption: General workflow for synthesis and purification.

Experimental Protocol: One-Pot Synthesis of 4-Bromopyrimidines

This protocol is adapted from a general method for synthesizing 4-bromopyrimidines and serves as a robust starting point[8].

Materials:

- N-cyanovinylamidine precursor
- Dry Hydrogen Bromide (HBr) gas
- 1,4-Dioxane (anhydrous)
- Crushed ice
- n-Hexane (for recrystallization)

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, prepare a saturated solution of dry HBr gas in anhydrous 1,4-dioxane (30 mL).
 - **Expertise & Experience:** Using anhydrous dioxane is critical to prevent water from interfering with the cyclization reaction and hydrolyzing the intermediates. Saturating the solvent with HBr ensures a high concentration of the acid catalyst.
- **Addition of Reactant:** Add the N-cyanovinylamidine precursor (10 mmol) to the HBr/dioxane solution.
- **Reaction:** Stir the resulting mixture at a controlled temperature of 15-20°C for 2 hours. The reaction is mildly exothermic, and temperature control prevents the formation of side products.
- **Quenching:** After 2 hours, allow the reaction mixture to stand at room temperature for 1 hour to ensure completion. Subsequently, pour the mixture into a beaker containing crushed ice. This step quenches the reaction and precipitates the product.

- Isolation: The 4-bromopyrimidine product precipitates as a pale yellow solid. Collect the solid by vacuum filtration.
- Purification: Purify the crude product by recrystallization from n-hexane to yield the pure 4-bromopyrimidine[8].
 - Trustworthiness: The purity of the final compound should be verified by melting point analysis and spectroscopic methods (^1H NMR, ^{13}C NMR, MS) to ensure it meets the standards required for subsequent applications.

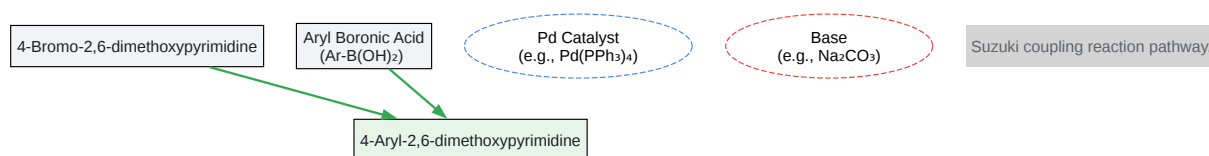
PART 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of **4-Bromo-2,6-dimethoxypyrimidine** stems from the reactivity of the C4-Br bond. This position is susceptible to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms electron-deficient. This electronic property facilitates nucleophilic aromatic substitution and makes the C-Br bond an excellent substrate for oxidative addition in catalytic cycles.

Key Reactions: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, **4-Bromo-2,6-dimethoxypyrimidine** can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 4-position, enabling the rapid diversification of the pyrimidine core. This is a cornerstone reaction in the synthesis of complex molecules for drug discovery.



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Caption: Suzuki coupling reaction pathway.

PART 4: Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents[9]. Its ability to participate in hydrogen bonding and π -stacking interactions makes it an effective pharmacophore for engaging with biological targets.

- **Anticancer Agents:** Many kinase inhibitors used in oncology feature a pyrimidine core. The ability to functionalize **4-Bromo-2,6-dimethoxypyrimidine** via cross-coupling allows for the synthesis of libraries of compounds to screen for inhibitory activity against targets like EGFR or CDK4/6[9]. The bromine atom itself can contribute to binding affinity and has been incorporated into various anticancer compounds to enhance their efficacy[10].
- **Antimicrobial and Antiviral Drugs:** The pyrimidine ring is central to several anti-infective drugs. The structural diversity achievable from **4-Bromo-2,6-dimethoxypyrimidine** makes it a valuable starting material for developing novel agents targeting bacterial enzymes like DNA gyrase or viral proteins[9].
- **Central Nervous System (CNS) Agents:** Pyrimidine derivatives have also found applications as CNS-active agents, including calcium channel blockers and antidepressants[9].

The utility of **4-Bromo-2,6-dimethoxypyrimidine** lies in its role as an intermediate. It provides a robust and reliable platform for introducing molecular complexity, which is a critical step in the structure-activity relationship (SAR) studies that drive drug discovery programs.

Conclusion

4-Bromo-2,6-dimethoxypyrimidine is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and accessible synthesis make it an indispensable component in the toolkit of synthetic and medicinal chemists. This guide has detailed its core properties and provided a framework for its synthesis and application, underscoring its importance for professionals dedicated to advancing pharmaceutical research and development.

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- To cite this document: BenchChem. [4-Bromo-2,6-dimethoxypyrimidine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1338956#4-bromo-2-6-dimethoxypyrimidine-molecular-structure-and-weight>]

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